Isoform Selectivity: TRIM vs. Imidazole and 1-Phenylimidazole
TRIM exhibits a distinct isoform selectivity profile compared to the parent compound imidazole and the simpler derivative 1-phenylimidazole (PI). While imidazole is a weak, non-selective inhibitor of all three NOS isoforms and PI shows modest non-selective potency enhancement, TRIM demonstrates a pronounced reduction in affinity for endothelial NOS (eNOS) relative to neuronal (nNOS) and inducible (iNOS) NOS [1].
| Evidence Dimension | In vitro IC50 for NOS isoforms (substrate L-arginine at 120 nM) |
|---|---|
| Target Compound Data | nNOS: 28.2 μM; iNOS: 27.0 μM; eNOS: 1057.5 μM |
| Comparator Or Baseline | Imidazole: nNOS 290.6 μM, eNOS 101.3 μM, iNOS 616.0 μM; 1-Phenylimidazole (PI): nNOS 72.1 μM, eNOS 86.9 μM, iNOS 53.9 μM |
| Quantified Difference | TRIM exhibits 37.5-fold selectivity for nNOS over eNOS; imidazole is non-selective (2.9-fold for eNOS over nNOS); PI is non-selective (1.2-fold for nNOS over eNOS) |
| Conditions | Mouse cerebellar nNOS, bovine aortic eNOS, and rat lung iNOS; substrate L-arginine 120 nM |
Why This Matters
The high nNOS/eNOS selectivity ratio of TRIM is essential for CNS research requiring minimization of cardiovascular confounds driven by eNOS inhibition.
- [1] Handy RL, Harb HL, Wallace P, Gaffen Z, Whitehead KJ, Moore PK. Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects. Br J Pharmacol. 1996 Sep;119(2):423-31. View Source
